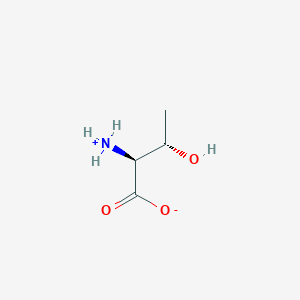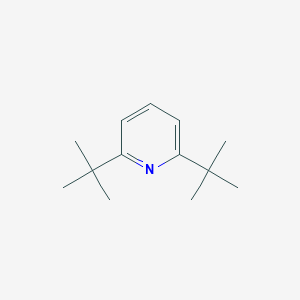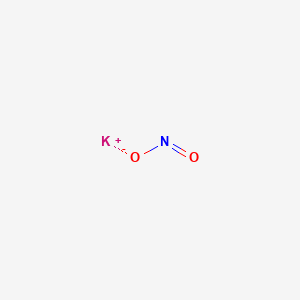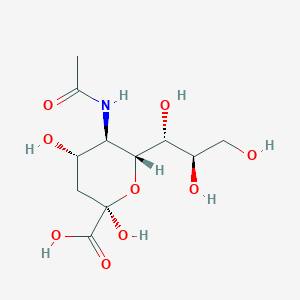
D-Allothreonin
Übersicht
Beschreibung
Dihydrotestosterone, also known as 5α-dihydrotestosterone, is an endogenous androgen sex steroid and hormone. It plays a crucial role in the development and maintenance of male characteristics. Dihydrotestosterone is synthesized from testosterone by the enzyme 5α-reductase in various tissues, including the prostate gland, seminal vesicles, skin, and hair follicles .
Wissenschaftliche Forschungsanwendungen
Dihydrotestosteron hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Referenzverbindung in Studien mit androgenen Steroiden verwendet.
Biologie: Für seine Rolle bei der Entwicklung und Aufrechterhaltung männlicher Merkmale untersucht.
Medizin: Für seine potenziellen therapeutischen Anwendungen bei Erkrankungen wie Androgenmangel und bestimmten Arten von Haarausfall untersucht.
Industrie: Wird bei der Herstellung von androgenen Medikamenten eingesetzt.
5. Wirkmechanismus
Dihydrotestosteron übt seine Wirkungen aus, indem es an Androgenrezeptoren in Zielgeweben bindet. Diese Bindung aktiviert den Rezeptor, was zur Modulation der Genexpression und nachfolgenden physiologischen Wirkungen führt. Zu den wichtigsten molekularen Zielstrukturen gehören der Androgenrezeptor und verschiedene nachgeschaltete Signalwege, die an der Entwicklung und Aufrechterhaltung männlicher Merkmale beteiligt sind .
Ähnliche Verbindungen:
Testosteron: Der Vorläufer von Dihydrotestosteron, weniger wirksam als Androgenrezeptor-Agonist.
Androstanolon: Ein anderer Name für Dihydrotestosteron, der seine Rolle als starkes Androgen hervorhebt.
5β-Dihydrotestosteron: Ein inaktives Isomer von Dihydrotestosteron.
Einzigartigkeit: Dihydrotestosteron ist aufgrund seiner hohen Wirksamkeit als Androgenrezeptor-Agonist im Vergleich zu Testosteron einzigartig. Es spielt eine entscheidende Rolle bei der Entwicklung männlicher Merkmale und hat ausgeprägte physiologische Wirkungen, die von anderen Androgenen nicht nachgeahmt werden .
Wirkmechanismus
Target of Action
D-Allothreonine, also known as D-allo-Threonine, primarily targets the enzyme D-Threonine aldolase . This enzyme belongs to the family of glycine-dependent aldolases and plays a crucial role in the metabolism of amino acids .
Mode of Action
D-Threonine aldolase catalyzes the reversible aldol reaction of glycine and acetaldehyde to produce D-threonine and/or D-allo-threonine . The enzyme’s activity is dependent on both pyridoxal 5′-phosphate and metal ions . The presence of metal ions enhances the stability of the enzyme .
Biochemical Pathways
D-Threonine aldolase is involved in the glycine biosynthetic pathway . It catalyzes the cleavage of L-threonine or L-allo-threonine to glycine and acetaldehyde . This enzyme also participates in the alternative pyridoxal-5′-phosphate synthesis pathway, where it catalyzes the condensation of glycolaldehyde with glycine .
Pharmacokinetics
Like most other amino acids, d-allothreonine is a water-soluble compound , which suggests that it could have good bioavailability.
Result of Action
The action of D-Threonine aldolase results in the production of D-threonine and/or D-allo-threonine . These products are important precursors for the synthesis of various β-hydroxy-α-amino acids . The enzyme shows high activity towards aromatic aldehydes with electron-withdrawing substituents .
Action Environment
The action of D-Threonine aldolase is influenced by several environmental factors. The conversion and Cβ-stereoselectivity are dramatically influenced by the reaction temperature, co-solvent, amount of enzyme, and reaction time . It is possible to enable the reaction under kinetic control to retain suitable conversion and high stereoselectivity at the β-carbon .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Dihydrotestosteron wird aus Testosteron durch die Reduktion der C4-5-Doppelbindung durch das Enzym 5α-Reduktase synthetisiert. Diese Reaktion findet natürlich im Körper statt, insbesondere in Geweben wie der Prostata und der Haut .
Industrielle Produktionsmethoden: Die industrielle Produktion von Dihydrotestosteron beinhaltet die chemische Synthese von Testosteron, gefolgt von seiner enzymatischen Umwandlung in Dihydrotestosteron unter Verwendung von 5α-Reduktase. Dieser Prozess wird typischerweise unter kontrollierten Bedingungen durchgeführt, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Arten von Reaktionen:
Oxidation: Dihydrotestosteron kann oxidiert werden, um verschiedene Metaboliten zu bilden.
Reduktion: Die Reduktion von Dihydrotestosteron ist weniger verbreitet aufgrund seines bereits reduzierten Zustands.
Substitution: Dihydrotestosteron kann an Substitutionsreaktionen teilnehmen, insbesondere in Gegenwart starker Nukleophile.
Häufige Reagenzien und Bedingungen:
Oxidationsmittel: Kaliumpermanganat, Chromtrioxid.
Reduktionsmittel: Lithiumaluminiumhydrid (weniger verbreitet für Dihydrotestosteron).
Nukleophile: Halogenide, Amine.
Hauptprodukte:
Oxidationsprodukte: Verschiedene oxidierte Metaboliten.
Substitutionsprodukte: Halogenierte oder aminierte Derivate von Dihydrotestosteron.
Vergleich Mit ähnlichen Verbindungen
Testosterone: The precursor to dihydrotestosterone, less potent as an androgen receptor agonist.
Androstanolone: Another name for dihydrotestosterone, highlighting its role as a potent androgen.
5β-Dihydrotestosterone: An inactive isomer of dihydrotestosterone.
Uniqueness: Dihydrotestosterone is unique due to its high potency as an androgen receptor agonist compared to testosterone. It plays a critical role in the development of male characteristics and has distinct physiological effects that are not replicated by other androgens .
Eigenschaften
IUPAC Name |
(2R,3S)-2-amino-3-hydroxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c1-2(6)3(5)4(7)8/h2-3,6H,5H2,1H3,(H,7,8)/t2-,3+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFVYJQAPQTCCC-STHAYSLISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70859087 | |
| Record name | D-Threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70859087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; [Sigma-Aldrich MSDS], Hemihydrate: Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] | |
| Record name | D-Threonine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14056 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | DL-Threonine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18001 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
632-20-2, 80-68-2, 24830-94-2, 144-98-9 | |
| Record name | D-Threonine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=632-20-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Threonine, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000632202 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Threonine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | D-Threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70859087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-threonine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.157 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | D-threonine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.247 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DL-threonine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.183 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Allo-DL-threonine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.133 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THREONINE, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SG6FYY47DD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![[(1R,2S)-1-hydroxy-3-phenyl-1-tert-butoxycarbonyl-propan-2-yl]azanium](/img/structure/B51118.png)



